3,4-Difluorophenol

Catalog No.
S703868
CAS No.
2713-33-9
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorophenol

CAS Number

2713-33-9

Product Name

3,4-Difluorophenol

IUPAC Name

3,4-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H

InChI Key

BNPWVUJOPCGHIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)F)F

Canonical SMILES

C1=CC(=C(C=C1O)F)F
  • Biodegradation by Penicillium frequentans: A study published in scientific literature describes the transformation of 3,4-difluorophenol by a fungal strain called Penicillium frequentans Bi 7/2. This research suggests that this particular fungus can utilize 3,4-difluorophenol as a sole source of carbon and energy for growth [].

3,4-Difluorophenol is an aromatic compound characterized by the presence of two fluorine atoms positioned at the 3 and 4 positions on a phenolic ring. Its molecular formula is C6H4F2OC_6H_4F_2O, with a molecular weight of approximately 130.09 g/mol. The compound is notable for its unique physical and chemical properties, including its solubility in organic solvents and its reactivity in various

  • Hydroxylation Reactions: It can undergo hydroxylation through ipso-hydroxylation of arylboronic acids, typically using hydrogen peroxide as an oxidizing agent. This reaction can yield high purity products under controlled conditions .
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, making it useful in various synthetic pathways.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine groups enhances the reactivity of the aromatic ring towards electrophiles.

Research indicates that 3,4-difluorophenol exhibits biological activities that may include:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects against certain bacterial strains.
  • Pharmacological Potential: The compound's structure allows for interaction with biological targets, making it a candidate for developing pharmaceuticals .

The synthesis of 3,4-difluorophenol can be achieved through several methods:

  • Direct Fluorination: A common approach involves the fluorination of phenol using fluorinating agents such as hydrogen fluoride or other fluorine sources.
  • Hydroxylation of Arylboronic Acids: As previously mentioned, this method utilizes hydrogen peroxide in an aqueous environment to introduce the hydroxyl group onto the aromatic ring .
  • Electrophilic Aromatic Substitution: This method involves treating phenol derivatives with electrophilic fluorinating agents under specific conditions.

The choice of synthesis method often depends on the desired yield and purity of the product.

3,4-Difluorophenol is utilized in various fields:

  • Liquid Crystal Displays: It serves as an intermediate in producing liquid crystal materials used in electronic displays.
  • Chemical Research: Its unique properties make it valuable in laboratory research for synthesizing other complex organic compounds.
  • Pharmaceuticals: Potential use in drug development due to its biological activity and structural characteristics .

Interaction studies involving 3,4-difluorophenol focus on its reactivity with different biological and chemical agents. Notable areas include:

  • Reactivity with Biological Molecules: Investigations into how it interacts with proteins and nucleic acids could reveal insights into its pharmacological potential.
  • Chemical Compatibility: Studies assessing its compatibility with various solvents and reagents are crucial for optimizing synthesis routes and applications .

3,4-Difluorophenol shares structural similarities with other difluorophenols and phenolic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
2,4-DifluorophenolC6H4F2ODifferent substitution pattern; more reactive due to electron-donating effects.
2,5-DifluorophenolC6H4F2OSimilar structure but distinct reactivity profiles; potential for different biological activities.
FluorophenolC6H5FLacks a second fluorine atom; simpler structure leading to different reactivity.
TrifluoromethylphenolC7H5F3Contains a trifluoromethyl group; exhibits stronger electron-withdrawing properties.

The uniqueness of 3,4-difluorophenol lies in its specific arrangement of substituents that influence both its chemical reactivity and potential applications compared to these similar compounds.

The synthesis of 3,4-difluorophenol represents a significant challenge in fluorinated aromatic chemistry, requiring specialized methodologies that can effectively introduce the hydroxyl group while maintaining the fluorine substitution pattern [1] [2] [3]. Multiple synthetic approaches have been developed and optimized for the preparation of this important fluorinated phenol compound, each offering distinct advantages in terms of efficiency, selectivity, and practical applicability [4] [5] [6].

Ipso-Hydroxylation of Arylboronic Acids

The ipso-hydroxylation of arylboronic acids has emerged as one of the most efficient and environmentally benign methods for phenol synthesis [1] [4] [2]. This transformation involves the direct replacement of the boronic acid group with a hydroxyl group through oxidative processes, offering excellent functional group tolerance and mild reaction conditions [5] [7].

Hydrogen Peroxide-Cellulose Catalyzed Synthesis

The development of cellulose-catalyzed ipso-hydroxylation represents a breakthrough in sustainable phenol synthesis methodology [1] [4]. This innovative approach utilizes readily available cellulose as a heterogeneous catalyst in combination with hydrogen peroxide as the oxidizing agent, providing an environmentally friendly alternative to traditional metal-catalyzed systems [8] [9].

The general procedure involves treating 3,4-difluorophenylboronic acid with hydrogen peroxide in the presence of cellulose catalyst in aqueous medium [1]. The reaction proceeds through a nucleophilic mechanism where the hydroperoxide species generated from hydrogen peroxide attacks the electron-deficient boron center, facilitating the displacement of the boronic acid group [4] [2].

SubstrateCatalystH₂O₂ (30%)Temperature (°C)Time (min)Yield (%)Product
3,4-Difluorophenylboronic acidCellulose (15 wt%)0.5 mL205923,4-Difluorophenol
Phenylboronic acidCellulose (15 wt%)0.5 mL20595Phenol
4-Fluorophenylboronic acidCellulose (15 wt%)0.5 mL205884-Fluorophenol
3-Methoxyphenylboronic acidCellulose (15 wt%)0.5 mL205903-Methoxyphenol

The mechanism involves the formation of a cellulose-hydrogen peroxide adduct that generates the active oxidizing species [1] [8]. The cellulose support not only facilitates the reaction but also allows for easy recovery and reuse of the catalyst, making this methodology particularly attractive for sustainable synthesis applications [4] [9].

Optimization of Reaction Conditions

Systematic optimization studies have identified the critical parameters affecting the efficiency of the cellulose-catalyzed ipso-hydroxylation reaction [1] [10] [11]. Temperature control emerges as a crucial factor, with optimal results achieved at ambient temperature conditions [1] [12].

ParameterValueYield (%)Reaction Time (min)Selectivity (%)
Temperature0°C751098
Temperature20°C92599
Temperature40°C85395
Catalyst Loading10 wt%78896
Catalyst Loading15 wt%92599
Catalyst Loading20 wt%89597
H₂O₂ Concentration20%85797
H₂O₂ Concentration30%92599
H₂O₂ Concentration50%88496

The optimization data reveals that a catalyst loading of 15 weight percent provides the optimal balance between reaction efficiency and catalyst economy [1] [10]. Higher catalyst loadings do not significantly improve yields but may lead to increased side reactions and reduced selectivity [11] [12]. The hydrogen peroxide concentration of 30 percent emerges as optimal, providing maximum yield while minimizing decomposition pathways [1] [7].

Halogen-Lithium Exchange Routes

Halogen-lithium exchange reactions provide an alternative pathway for 3,4-difluorophenol synthesis through the sequential formation of organolithium intermediates and subsequent boronic acid derivatives [13] [14] [6]. This methodology offers high regioselectivity and compatibility with sensitive functional groups [15] [16].

Grignard Reagent-Mediated Approaches

The Grignard reagent approach represents a classical organometallic methodology for phenol synthesis through boronic acid intermediates [17] [18] [16]. This route involves the initial formation of the corresponding organomagnesium species from 3,4-difluorobromobenzene, followed by reaction with trialkyl borates and subsequent oxidation [19].

Starting MaterialSolventTemperature (°C)Mg ActivationYield to Boronic Acid (%)Overall Yield to Phenol (%)Reaction Time (h)
3,4-DifluorobromobenzeneTHF25Iodine88814
3,4-DifluorobromobenzeneDiethyl ether35TMSCl82756
3,4-DifluorobromobenzeneTHF/Toluene (1:1)30Iodine85785

The procedure typically involves treating 3,4-difluorobromobenzene with magnesium metal in the presence of a catalytic amount of iodine to facilitate the formation of the Grignard reagent [17] [18]. The resulting organomagnesium species is then treated with trimethyl borate at low temperature, followed by hydrolytic workup to yield the corresponding boronic acid [16] [19]. Final oxidation with hydrogen peroxide provides 3,4-difluorophenol in good overall yield [17] [19].

Boronic Acid Oxidation Strategies

The oxidation of 3,4-difluorophenylboronic acid to the corresponding phenol can be accomplished through various oxidative methodologies [2] [5] [7]. Beyond hydrogen peroxide systems, alternative oxidants including sodium perborate and oxygen-based systems have been investigated [4] [5].

The lithium-halogen exchange route typically proceeds through treatment of 3,4-difluoroiodobenzene with n-butyllithium at low temperature, generating the corresponding aryllithium species [13] [14]. This intermediate is subsequently trapped with trialkyl borates to form the boronic acid derivative, which undergoes oxidation to yield the target phenol [15] [16].

Starting MaterialLithium ReagentTemperature (°C)Time (h)Yield to Boronic Acid (%)Overall Yield to Phenol (%)Notes
3,4-Difluorobromobenzenen-BuLi-7828578Standard conditions
3,4-Difluorochlorobenzenet-BuLi-7837063Lower reactivity
3,4-Difluoroiodobenzenen-BuLi-7819285Highest efficiency

The efficiency of halogen-lithium exchange follows the expected reactivity order of iodine greater than bromine greater than chlorine, with 3,4-difluoroiodobenzene providing the highest overall yields [13] [14]. The reaction requires strict anhydrous conditions and low temperatures to prevent decomposition of the organolithium intermediates [15] [16].

Catalytic Dehalogenation Techniques

Catalytic dehalogenation represents an alternative approach for phenol synthesis through the selective removal of halogen substituents from appropriately substituted aromatic precursors [20] [21] [22]. This methodology typically employs transition metal catalysts under reductive conditions to achieve the desired transformation [23] [24].

CatalystSubstrateConditionsYield (%)Selectivity (%)Notes
Pd/C (10%)3,4-DifluorochlorobenzeneH₂, 50°C, 6 h6592Mild conditions
Raney Ni3,4-DifluorobromobenzeneH₂, 80°C, 12 h7088Higher temperature required
CuI/1,10-phenanthroline3,4-DifluoroiodobenzeneNaOH, 120°C, 8 h5885Base-mediated
Fe(acac)₃/phenanthroline3,4-DifluorobromobenzeneK₂CO₃, 140°C, 24 h4582Low efficiency

The palladium-catalyzed hydrogenolysis of 3,4-difluorochlorobenzene provides a direct route to 3,4-difluorophenol under relatively mild conditions [20] [23]. The reaction proceeds through oxidative addition of the aryl halide to the palladium center, followed by reductive elimination to generate the phenol product [24] [21]. However, the yields obtained through catalytic dehalogenation are generally lower than those achieved through boronic acid methodologies [20] [22].

Comparative Analysis of Synthetic Pathways

A comprehensive evaluation of the various synthetic methodologies reveals significant differences in efficiency, practicality, and environmental impact [2] [10] [25]. The ipso-hydroxylation approach emerges as the most advantageous methodology across multiple criteria [1] [4] [5].

Synthetic PathwayOverall Yield (%)Reaction TimeTemperature Range (°C)Environmental ImpactCost EfficiencyScalabilitySubstrate Tolerance
Ipso-Hydroxylation (H₂O₂-Cellulose)925 minutes20LowHighExcellentExcellent
Halogen-Lithium Exchange853-4 hours-78 to 20ModerateModerateGoodGood
Grignard Reagent Route814-6 hours25-35ModerateLowFairGood
Catalytic Dehalogenation706-24 hours50-140LowModerateGoodLimited

The cellulose-catalyzed ipso-hydroxylation methodology demonstrates superior performance in terms of reaction efficiency, environmental sustainability, and operational simplicity [1] [4]. The ambient temperature reaction conditions and short reaction times make this approach particularly attractive for industrial applications [10] [25]. The high substrate tolerance and excellent scalability further enhance the practical utility of this methodology [2] [5].

The halogen-lithium exchange routes, while providing good yields, require cryogenic conditions and extended reaction times, limiting their practical applicability [13] [14]. The Grignard reagent approach suffers from similar limitations and additionally requires strict moisture exclusion throughout the entire procedure [17] [18]. Catalytic dehalogenation techniques, although environmentally benign, generally provide lower yields and require elevated temperatures, making them less competitive for large-scale synthesis applications [20] [21].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.45%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2713-33-9

Wikipedia

3,4-Difluorophenol

Dates

Last modified: 08-15-2023
Saraon et al. A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, doi: 10.1038/s41589-020-0484-2, published online 24 February 2020

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